stenoxobin - 154303-71-6

stenoxobin

Catalog Number: EVT-1518003
CAS Number: 154303-71-6
Molecular Formula: C20H19N3O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Stenoxobin is sourced from certain species of plants, particularly those belonging to the genus Stenocarpus. This compound is classified under the broader category of secondary metabolites, which are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms but play critical roles in ecological interactions and plant defense mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of stenoxobin can be approached through various methods, including:

  1. Extraction from Natural Sources: The most common method involves the extraction from plant materials where stenoxobin is naturally found. This typically includes:
    • Solvent Extraction: Utilizing organic solvents to separate stenoxobin from plant matrices.
    • Chromatographic Techniques: Such as high-performance liquid chromatography (HPLC) for purification.
  2. Synthetic Approaches: Although less common, synthetic methods can be developed using organic synthesis techniques. These may involve:
    • Chemical Reactions: Employing reagents that facilitate the formation of the phenolic structure characteristic of stenoxobin.
    • Optimization of Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations to maximize yield.
Molecular Structure Analysis

Structure and Data

Stenoxobin possesses a complex molecular structure characterized by its phenolic core. The molecular formula can be represented as C15H14O5C_{15}H_{14}O_{5}. Key structural features include:

  • Hydroxyl Groups: Contributing to its reactivity and biological activity.
  • Aromatic Rings: Providing stability and influencing interaction with biological targets.

The three-dimensional conformation of stenoxobin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which elucidate its spatial arrangement and potential binding sites for interactions with biomolecules.

Chemical Reactions Analysis

Reactions and Technical Details

Stenoxobin undergoes various chemical reactions that are significant for its biological activity:

  1. Oxidation Reactions: Stenoxobin can be oxidized to form quinones, which are reactive species that may participate in further biochemical pathways or interactions.
  2. Conjugation Reactions: It may also undergo conjugation with other molecules (e.g., glucuronidation), enhancing its solubility and excretion.

These reactions are crucial for understanding how stenoxobin interacts within biological systems and its potential therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action of stenoxobin involves several pathways:

  • Antioxidant Activity: Stenoxobin exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.
  • Enzyme Modulation: It may influence various enzymatic pathways, including those involved in detoxification processes.
  • Cell Signaling Pathways: Stenoxobin has been shown to modulate signaling pathways related to inflammation and apoptosis, making it a candidate for therapeutic applications in inflammatory diseases.

Quantitative data from in vitro studies demonstrate its efficacy in reducing reactive oxygen species levels in cellular models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Stenoxobin exhibits distinctive physical properties:

  • Melting Point: Typically ranges between 150-160 degrees Celsius.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water, indicating its hydrophobic nature.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with oxidizing agents due to the presence of hydroxyl groups.

These properties are essential for determining the handling and storage conditions for stenoxobin in research settings.

Applications

Scientific Uses

Stenoxobin has several promising applications in scientific research:

  1. Pharmacology: Investigated for its potential use as an antioxidant agent, anti-inflammatory drug, or as part of cancer treatment protocols due to its ability to modulate cell signaling pathways.
  2. Natural Product Research: Used as a model compound for studying plant-derived substances with beneficial health effects.
  3. Cosmetic Industry: Explored for incorporation into formulations aimed at reducing oxidative damage on skin.
Introduction to Stenoxobin

Taxonomic Origins: Stenoxobin in Lachesis stenophrys Venom

Stenoxobin is a definitive toxin within the venom profile of Lachesis stenophrys, a large, oviparous pit viper endemic to the lowland tropical and subtropical rainforests of Central America. Its distribution spans the Caribbean versant of southern Nicaragua, through Costa Rica, to central and eastern Panama, with isolated populations in Pacific lowlands of central/eastern Panama [3] [9]. This species inhabits primary and old-growth forests with high annual precipitation (2000-4000 mm), rarely venturing into disturbed areas, and is found from sea level up to 1100 meters elevation [1] [9]. L. stenophrys is one of the longest vipers in the Americas, capable of exceeding 3 meters in length and 4 kg in weight, enabling the delivery of large venom volumes during envenomation [9].

The venom of L. stenophrys is characterized by a complex mixture of proteins, including snake venom metalloproteinases (SVMPs), phospholipases A2 (PLA2s), C-type lectins, kallikrein-like enzymes, and serine proteases like stenoxobin [7]. Stenoxobin contributes significantly to the venom's potent fibrinogen-depleting activity. Proteomic analyses consistently identify serine proteases, particularly thrombin-like enzymes, as functionally crucial components in Lachesis venoms. Their activity underlies the rapid onset of coagulopathy observed clinically, characterized by incoagulable blood and bleeding tendencies [4] [7].

Table 1: Properties of Stenoxobin and Related Thrombin-Like Enzymes in Lachesis Venoms

PropertyStenoxobin (L. stenophrys)TLE-B (L. muta)TLE-P (L. muta)Stenophyryn (Putative Homolog)
Primary SourceLachesis stenophrysLachesis mutaLachesis mutaLachesis stenophrys
Molecular Mass (kDa)~36 (Single Chain)~36~36~36
Specific Cleavage SiteAα-chain of FibrinogenAα-chain of FibrinogenAα-chain of FibrinogenAα-chain of Fibrinogen
Bβ-chain CleavageMinimal/NoneMinimal/NoneMinimal/NoneMinimal/None
Factor XIII ActivationNoNoNoNo
Platelet ActivationNoNoNoNo
Net Coagulant EffectPseudo-procoagulantPseudo-procoagulantPseudo-procoagulantPseudo-procoagulant
Key Reference [4] [7] [7] [7]

Historical Discovery and Nomenclatural Evolution

The identification and characterization of stenoxobin followed a path common to many snake venom toxins, evolving from initial functional observations to biochemical purification and finally molecular characterization:

  • Early Functional Recognition (Pre-1990s): Clinical observations of L. stenophrys envenomations consistently noted severe defibrination syndrome and bleeding diathesis. In vitro studies using crude venom demonstrated potent, rapid fibrinogen-clotting activity distinct from true thrombin. This activity was inhibited by classic serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP), suggesting the presence of a thrombin-like serine protease [4] [7].
  • Purification and Biochemical Characterization (1990s): Building on this knowledge, researchers undertook the task of isolating the responsible enzyme(s). In 1993, a significant milestone was reached with the detailed purification and characterization of a thrombin-like enzyme from the venom of Lachesis muta stenophrys (now recognized as L. stenophrys). This enzyme, purified using techniques like ion-exchange chromatography and gel filtration, was identified as a glycoprotein with a molecular mass of approximately 36 kDa. It exhibited high specificity for the Aα-chain of fibrinogen and was sensitive to serine protease inhibitors. While this seminal work ( [4]) did not use the name "stenoxobin," it provided the foundational biochemical description of the enzyme.
  • Nomenclatural Assignment and Refinement (2000s-Present): Subsequent research, particularly involving proteomic analyses and transcriptomic studies of L. stenophrys venom, confirmed the presence of this major thrombin-like enzyme and formally designated it stenoxobin. This name explicitly links the toxin to its source species (stenophrys + toxin). Further work has sometimes used the term "stenophyryn" interchangeably or for closely related isoforms, though stenoxobin remains the most consistently used designation for the primary TLE in this venom. Modern research has focused on understanding its detailed substrate specificity, kinetic parameters, and role within the broader coagulotoxic venom profile [7].

Phylogenetic Context Among Snake Venom Serine Proteases (SVSPs)

Stenoxobin belongs to the snake venom serine protease (SVSP) family, a group of trypsin-like enzymes (clan PA, family S1) characterized by the conserved catalytic triad (His57, Asp102, Ser195). SVSPs are found across viperid, elapid, and colubrid snake venoms, although they exhibit the greatest functional diversity within the Viperidae family, which includes Lachesis [6]. Phylogenetically, SVSPs are homologous enzymes derived from the same ancestral kallikrein-like serine protease gene recruited into the venom gland early in the evolution of the Toxicofera clade (encompassing venomous snakes, lizards like Heloderma, and iguanians) [6] [8].

Within the Viperidae, SVSPs have undergone significant functional radiation, evolving activities including:

  • Thrombin-like (TLE): Cleave fibrinogen (stenoxobin).
  • Kallikrein-like: Release bradykinin from kininogen, causing hypotension.
  • Fibrinogenolytic: Directly degrade fibrinogen chains.
  • Factor V activators: Convert Factor V to Factor Va (e.g., RVV-V).
  • Factor X activators: Activate Factor X (less common for SVSPs, more typical for SVMPs).
  • Platelet modulators: Induce or inhibit platelet aggregation [6].

Stenoxobin falls squarely into the thrombin-like enzyme (TLE) subgroup. Phylogenetic analyses place SVSPs from Lachesis species, including stenoxobin, within a distinct clade among viperid TLEs. While sharing the core pseudo-procoagulant mechanism (fibrinogen depletion via unstable clot formation), sequence comparisons reveal noticeable divergence between stenoxobin (L. stenophrys) and TLEs from L. muta (e.g., TLE-B, TLE-P), reflecting species-level differentiation [7]. Despite this sequence divergence, the core biochemical function is remarkably conserved across Lachesis species and localities. In vitro coagulation assays comparing venoms from L. stenophrys (Costa Rica, Panama) and L. muta (Suriname, French Guiana) show no significant differences in their pseudo-procoagulant potency or the resulting clot strength (weakness) [7]. This functional conservation underscores the evolutionary importance of this specific coagulopathic strategy for Lachesis.

Table 2: Phylogenetic Distribution and Key Functions of Major SVSP Types in Viperids

SVSP Functional TypePrimary ActivityKey Substrates/TargetsNet Hemostatic EffectRepresentative GeneraConservation in Lachesis Venoms
Thrombin-like (TLE)Fibrinogen clottingFibrinogen (Aα, sometimes Bβ chain)Pseudo-procoagulant (Defibrination)Lachesis, Bothrops, CrotalusHigh (Stenoxobin, TLE-B, TLE-P)
Kallikrein-likeKininogenaseKininogen → Bradykinin releaseHypotension, Pain, EdemaBothrops, Agkistrodon, GloydiusModerate (Present, but less dominant)
Factor V ActivatorActivation of Factor VFactor V → Factor VaProcoagulantDaboia (RVV-V)Low/Undetected
Factor X ActivatorActivation of Factor XFactor X → Factor XaProcoagulantVipera, Bungarus (Elapid)Low/Undetected
Fibrin(ogen)olyticDegradation of fibrinogen or fibrin clotsFibrinogen chains, FibrinAnticoagulantBothrops, Crotalus, AgkistrodonModerate (Often alongside TLEs)
Platelet ModulatorActivation or Inhibition of Platelet AggregationPlatelet receptors (e.g., GPIb, PARs)Pro- or Anti-aggregatoryTrimeresurus, Bothrops, CrotalusModerate

This functional conservation extends to antivenom neutralization. Both the PoliVal-ICP (Costa Rica) and Antivipmyn-Tri (Mexico) antivenoms, which include Lachesis venom in their immunizing mixtures (specifically L. stenophrys for ICP), effectively neutralize the fibrinogen-clotting activity of stenoxobin and related TLEs across different Lachesis species and geographic localities. This cross-neutralization efficacy directly results from the underlying biochemical and functional conservation of these TLEs within the genus [7].

From an evolutionary perspective, the SVSPs in ancient viperid lineages like Lachesis show characteristics of evolution under periods of purifying selection following an initial phase of diversification. This "two-speed model" of venom evolution proposes an initial period of rapid diversification under positive selection ("period of expansion"), followed by longer periods where the functional toxin arsenal is conserved under purifying selection ("period of purification and fixation"). The high functional conservation of stenoxobin and related TLEs across geographically separated Lachesis species suggests they are in a period dominated by purifying selection, maintaining this effective biochemical weapon for prey subjugation and defense [8]. This contrasts with the more rapid, positive selection-driven diversification observed in some toxin families of evolutionarily younger snake lineages [8].

Molecular Features of Stenoxobin

Stenoxobin exhibits the canonical structure of SVSPs:

  • Domain Structure: Comprises two β-barrel domains characteristic of chymotrypsin-like serine proteases.
  • Catalytic Triad: Contains the essential residues His57, Asp102, and Ser195 for proteolytic activity.
  • Glycosylation: Like many SVSPs, stenoxobin is a glycoprotein. N-linked glycosylation can influence its stability, solubility, and interaction with substrates or inhibitors.
  • Specificity Determinants: While sharing overall structural homology with other TLEs and even mammalian thrombin, key differences in the S1 substrate-binding pocket and surrounding exosites determine its restricted specificity for fibrinogen Aα-chain cleavage over other physiological thrombin substrates (e.g., Factors V, VIII, XIII, PARs) [4] [6]. These molecular features underpin its unique pathophysiological profile.

Table 3: Key Molecular and Functional Characteristics of Stenoxobin

CharacteristicDetailsSignificance
Enzyme ClassSnake Venom Serine Protease (SVSP)Member of trypsin-like (S1) family, clan PA
Catalytic TriadHis57, Asp102, Ser195Essential for proteolytic mechanism
Primary StructureSingle polypeptide chain (~36 kDa); likely synthesized as zymogen (pre-pro-enzyme)Mature active enzyme requires proteolytic cleavage of propeptide
Post-Translational ModificationN-linked GlycosylationAffects stability, solubility, potential immunogenicity
Isoelectric Point (pI)Not definitively characterized; predicted acidic (based on homologs)Influences ion-exchange purification and solubility
Key Functional ResiduesS1 binding pocket residues (e.g., around Asp189)Determines specificity for basic residues (Arg/Lys) at P1 position
Primary SubstrateFibrinogen (Plasma glycoprotein)Target molecule causing coagulopathy
Specific Cleavage SiteArg-X bonds in Fibrinogen Aα-chain (e.g., Arg⁵⁶⁰–Gly⁵⁶¹ in human fibrinogen Aα)Generates fibrinopeptide A and initiates unstable clot formation
InhibitorsPMSF, DFP, Aprotinin, Leupeptin; Antithrombin III ± Heparin (weak)Confirms serine protease class; guides laboratory study
Net Pathophysiological EffectFibrinogen depletion → consumptive coagulopathy, bleeding diathesisLife-threatening systemic effect of envenomation

Properties

CAS Number

154303-71-6

Product Name

stenoxobin

Molecular Formula

C20H19N3O4

Synonyms

stenoxobin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.